3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylquinazolin-4(3H)-one
Overview
Description
3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylquinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure
Preparation Methods
The synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylquinazolin-4(3H)-one typically involves the reaction of phthalaldehydic acid with 2-amino-4,6-dimethylpyrimidine. This reaction proceeds under specific conditions to yield the desired product with high purity . The reaction is characterized by techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-visible (UV-Vis) spectroscopy, and X-ray single crystal diffraction .
Chemical Reactions Analysis
3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylquinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antioxidant activity and DNA binding capabilities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural properties make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylquinazolin-4(3H)-one involves its interaction with molecular targets such as DNA. The compound binds to the minor groove of double-stranded DNA, which can affect the DNA’s structural and functional properties . This interaction is studied using techniques like UV-Vis spectroscopy and thermal denaturation measurements.
Comparison with Similar Compounds
Similar compounds to 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylquinazolin-4(3H)-one include:
3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid: This compound shares the pyrimidinylamino group but has a different core structure.
3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one: Another related compound with a different core structure and similar synthetic route.
The uniqueness of this compound lies in its quinazolinone core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-13-12-14(2)22-20(21-13)24-25-18(15-8-4-3-5-9-15)23-17-11-7-6-10-16(17)19(25)26/h3-12H,1-2H3,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAPEGUJBAFNFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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